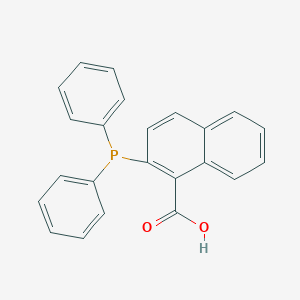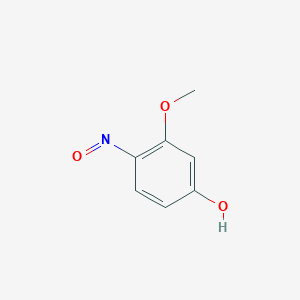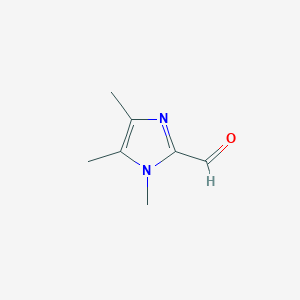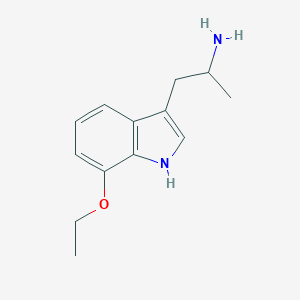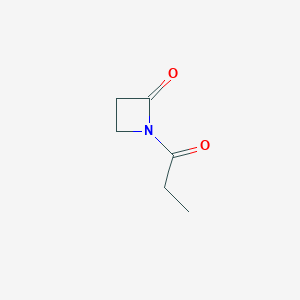
1-(1-oxopropyl)-2-Azetidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-oxopropyl)-2-Azetidinone, commonly known as oxoazetidine, is a cyclic organic compound that has gained significant attention in the field of pharmaceutical research. It is a four-membered lactam ring that exhibits unique chemical and biological properties. Oxoazetidine has been widely studied for its potential use in drug development due to its diverse range of biological activities.
Mecanismo De Acción
The mechanism of action of oxoazetidine is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins in the body. Oxoazetidine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation.
Efectos Bioquímicos Y Fisiológicos
Oxoazetidine exhibits a range of biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It also exhibits anti-inflammatory effects by inhibiting the production of prostaglandins. Oxoazetidine has been shown to reduce pain and fever by inhibiting the activity of COX-2. It also exhibits antimicrobial activity by inhibiting the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Oxoazetidine offers several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. It exhibits a wide range of biological activities, making it a versatile compound for drug development. However, oxoazetidine also has some limitations. It is a relatively unstable compound and can undergo hydrolysis in aqueous solutions. It also exhibits low solubility in water, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of oxoazetidine in drug development. One potential application is in the development of anticancer drugs. Oxoazetidine has been shown to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer therapies. Another potential application is in the development of antimicrobial agents. Oxoazetidine has been shown to exhibit potent antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, oxoazetidine may have potential applications in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Further research is needed to fully understand the potential applications of oxoazetidine in drug development.
Conclusion:
In conclusion, oxoazetidine is a cyclic organic compound that exhibits a wide range of biological activities. It has been extensively studied for its potential use in drug development, particularly in the development of anticancer and antimicrobial agents. Oxoazetidine offers several advantages for lab experiments, including its ease of synthesis and versatile range of biological activities. However, it also has some limitations, including its relatively unstable nature and low solubility in water. Further research is needed to fully understand the potential applications of oxoazetidine in drug development.
Métodos De Síntesis
Oxoazetidine can be synthesized through various methods, including the reaction of amines with α, β-unsaturated ketones, cyclization of β-amino esters, and the reaction of β-lactams with Grignard reagents. The most common method for synthesizing oxoazetidine is the reaction of amines with α, β-unsaturated ketones. This method involves the addition of an amine to an α, β-unsaturated ketone, followed by cyclization to form the oxoazetidine ring.
Aplicaciones Científicas De Investigación
Oxoazetidine has been extensively studied for its potential use in drug development. It exhibits a wide range of biological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, and analgesic properties. Oxoazetidine has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer. It also exhibits potent antimicrobial activity against a range of bacteria and fungi.
Propiedades
Número CAS |
186819-35-2 |
|---|---|
Nombre del producto |
1-(1-oxopropyl)-2-Azetidinone |
Fórmula molecular |
C6H9NO2 |
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
1-propanoylazetidin-2-one |
InChI |
InChI=1S/C6H9NO2/c1-2-5(8)7-4-3-6(7)9/h2-4H2,1H3 |
Clave InChI |
SIHJYCUCENYBES-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCC1=O |
SMILES canónico |
CCC(=O)N1CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



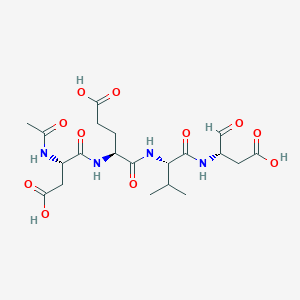
![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI)](/img/structure/B70220.png)

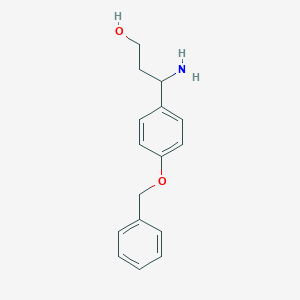
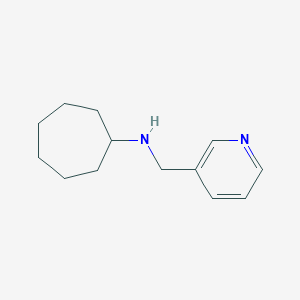
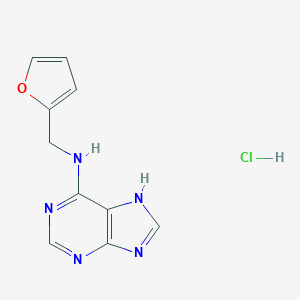
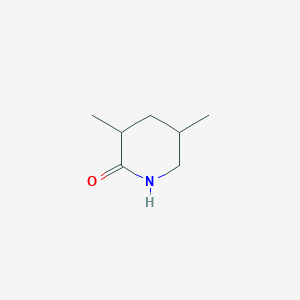
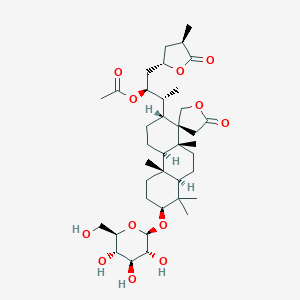
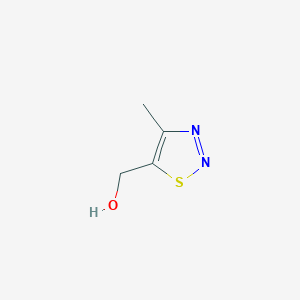
![7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one](/img/structure/B70237.png)
